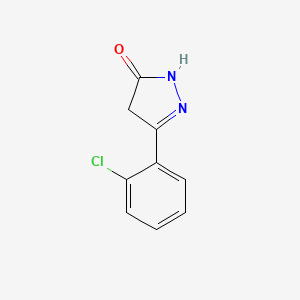

5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURUDVSRNJSJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60578-85-0 | |

| Record name | 3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of a suitable chalcone with hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The general reaction scheme is as follows:

Chalcone Formation: The chalcone is synthesized by the Claisen-Schmidt condensation of 2-chlorobenzaldehyde with acetophenone.

Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate in ethanol, with glacial acetic acid as a catalyst, under reflux for several hours. The product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the pyrazoline ring to a pyrazolidine ring.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole derivatives.

Reduction: Pyrazolidine derivatives.

Substitution: Various substituted pyrazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to the development of novel derivatives with enhanced properties.

This compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies indicate strong antibacterial properties against pathogens such as Staphylococcus aureus, with low minimum inhibitory concentration (MIC) values.

- Anti-inflammatory Activity: It inhibits pro-inflammatory mediators like TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties: Research has shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells .

Medicine

Due to its biological activities, this compound is being investigated as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets and modulation of key signaling pathways such as NF-κB and MAPK.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited one of the lowest MIC values against Staphylococcus aureus, indicating strong antibacterial properties.

Study on Anticancer Properties

Another research effort focused on the anticancer activity of various pyrazoline derivatives. The findings indicated that compounds similar to this compound showed significant cytotoxic effects against multiple cancer cell lines, particularly non-small cell lung cancer cells .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Substitution at Position 4 and 5

Pyrazolone derivatives vary significantly based on substituents at positions 4 and 5:

- This compound was synthesized via 2-chlorobenzoic acid with a yield confirmed by NMR (δ 1.47 ppm for CH3 groups) .

- 5-Trifluoromethyl derivatives (e.g., TSE-1) : Substitution with a trifluoromethyl group at position 5 (C10H7F3N2O) enhances thermal stability (melting point: 132-133°C) and bioactivity, showing anti-fibrotic effects 25× more potent than pirfenidone () .

- Fluorinated alkyl chains (e.g., 7b, 8b) : Compounds like 5-(heptafluoropropyl)-4-AHPs exhibit high melting points (132-144°C) and unique electronic properties due to polyfluoroalkyl groups, making them candidates for pharmaceutical applications () .

Aromatic and Biphenyl Substitutions

- Schiff base derivatives (e.g., TZP3c): Introducing hydrazinylidene and thiazol groups (e.g., 5-amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one) enhances antimicrobial activity, with MIC values of 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis () .

Physical Properties

Biological Activity

5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazoline family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural characteristics, particularly the chlorophenyl group, enhance its interaction with various biological targets.

- IUPAC Name : 3-(2-chlorophenyl)-1,4-dihydropyrazol-5-one

- Molecular Formula : C9H8ClN2O

- CAS Number : 60578-85-0

Synthesis

The synthesis of this compound typically involves the reaction of a suitable chalcone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid. The general synthetic route can be summarized as follows:

- Chalcone Formation : Synthesized through the Claisen-Schmidt condensation of 2-chlorobenzaldehyde with acetophenone.

- Pyrazoline Formation : The chalcone is reacted with hydrazine hydrate in ethanol under reflux conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests have shown its effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |

| Escherichia coli | 1.0 μg/mL | Moderate activity |

| Pseudomonas aeruginosa | 0.5 μg/mL | Significant inhibition observed |

These findings suggest that the compound can inhibit bacterial growth effectively and may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| HCT116 (Colon Cancer) | 36.5 ± 3.2 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | 12.3 ± 1.0 | High cytotoxicity |

| A549 (Lung Cancer) | 39.4 ± 4.0 | Significant growth inhibition |

The mechanism of action appears to involve modulation of key signaling pathways such as NF-κB and MAPK, which are crucial in cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators such as TNF-α and IL-6. This activity suggests its potential application in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The study reported that this compound exhibited one of the lowest MIC values against Staphylococcus aureus, indicating strong antibacterial properties .

Study on Anticancer Properties

In another research effort focusing on anticancer activity, various pyrazoline derivatives were tested against multiple cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxic effects, particularly against breast cancer cells .

Q & A

[Basic] What are the recommended synthetic routes for 5-(2-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. Key steps include:

- Cyclocondensation : Reacting 2-chlorobenzaldehyde derivatives with hydrazine hydrate under acidic conditions to form the pyrazolone ring.

- Optimization : Adjusting temperature (60–80°C), solvent polarity (ethanol or acetic acid), and catalyst (e.g., HCl or HSO) to enhance cyclization efficiency.

- Purification : Recrystallization from ethanol or column chromatography to isolate the product.

Yield improvements rely on controlling stoichiometric ratios and avoiding side reactions (e.g., over-alkylation). Analytical techniques like TLC and H NMR are critical for monitoring intermediates .

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the pyrazolone ring (C=O at ~165–170 ppm) and chlorophenyl substituents.

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O stretch at ~1650 cm) and aromatic C-Cl bonds (600–800 cm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] ions).

Cross-referencing with X-ray crystallography data (e.g., bond lengths and angles) ensures structural accuracy .

[Advanced] How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC values for antimicrobial activity against Mycobacterium tuberculosis or Trypanosoma cruzi under identical culture conditions).

- Purity Validation : Re-synthesize the compound with ≥99% purity (via HPLC) to exclude confounding effects of impurities.

- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition kinetics or receptor-binding studies) to isolate activity pathways.

Meta-analyses of structural analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) can clarify structure-activity relationships .

[Advanced] What experimental strategies are employed to investigate the tautomeric behavior of this compound in different solvents?

Methodological Answer:

Tautomerism (keto-enol equilibrium) is probed via:

- X-ray Crystallography : Determines dominant tautomeric forms in solid state (e.g., keto form stabilized by intramolecular H-bonding).

- Solvent-Dependent NMR : Observes chemical shift changes in polar (DMSO) vs. non-polar (CDCl) solvents.

- Computational Modeling : DFT calculations predict tautomeric stability and solvent effects (e.g., Gibbs free energy differences).

Controlled studies in aprotic solvents (e.g., THF) minimize external H-bonding interference .

[Advanced] What in vitro and in vivo models are appropriate for evaluating the anti-trypanosomal activity of this compound, and how should controls be designed?

Methodological Answer:

- In Vitro Models :

- Trypanosoma cruzi epimastigotes cultured in liver infusion tryptose (LIT) medium.

- Dose-response curves (IC determination) with benznidazole as a positive control.

- In Vivo Models :

- Acute murine Chagas disease models (BALB/c mice infected with T. cruzi Y strain).

- Administer compound orally (10–50 mg/kg/day) and monitor parasitemia via blood smears.

- Controls : Include vehicle-only (DMSO/PBS) and untreated infected cohorts. Validate toxicity using mammalian cell lines (e.g., Vero cells) .

[Advanced] How can molecular docking and X-ray crystallography be integrated to study the interaction between this compound and biological targets like Mycobacterium tuberculosis enzymes?

Methodological Answer:

- Target Selection : Focus on enzymes critical for bacterial survival (e.g., enoyl-ACP reductase or dihydrofolate reductase).

- Molecular Docking : Use software like AutoDock Vina to predict binding poses and affinity scores.

- Crystallographic Validation : Co-crystallize the compound with purified enzyme and resolve structures (2.0–2.5 Å resolution) to confirm binding sites.

- Mutagenesis Studies : Test docking predictions by mutating key residues (e.g., catalytic His or Asp) and measure activity changes .

[Basic] What steps should be taken to ensure reproducibility in synthesizing this compound, particularly regarding solvent selection and catalyst use?

Methodological Answer:

- Solvent Purity : Use anhydrous ethanol or distilled acetic acid to prevent side reactions.

- Catalyst Consistency : Standardize acid concentrations (e.g., 0.1 M HCl) and avoid hygroscopic catalysts.

- Reaction Monitoring : Track progress via TLC (R values) and isolate intermediates promptly.

- Documentation : Publish detailed protocols with exact molar ratios, temperature gradients, and stirring rates .

[Advanced] What biochemical assays are recommended to elucidate the mechanism of action of this compound against microbial pathogens?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC against purified microbial enzymes (e.g., T. cruzi trypanothione reductase).

- Reactive Oxygen Species (ROS) Detection : Use fluorogenic probes (e.g., DCFH-DA) to assess oxidative stress induction.

- Membrane Permeability Tests : Employ SYTOX Green uptake assays to evaluate cell membrane disruption.

- Transcriptomics : RNA-seq analysis of treated pathogens identifies differentially expressed genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.